molecular formula C25H21BrNO2P B3242684 [(3-Nitrophenyl)methyl]triphenylphosphanium bromide CAS No. 1530-41-2

[(3-Nitrophenyl)methyl]triphenylphosphanium bromide

Cat. No.: B3242684
CAS No.: 1530-41-2
M. Wt: 478.3 g/mol
InChI Key: KMHNBWHLNJDFPF-UHFFFAOYSA-M
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Description

[(3-Nitrophenyl)methyl]triphenylphosphanium bromide is a quaternary phosphonium salt with the molecular formula C25H21BrNO2P (molecular weight ≈ 474.32 g/mol). The compound consists of a triphenylphosphonium core substituted with a 3-nitrobenzyl group. The nitro (-NO2) group at the meta position of the benzyl moiety imparts electron-withdrawing properties, influencing its chemical reactivity, solubility, and stability. This compound is primarily used in organic synthesis, particularly in Wittig reactions, where it acts as a precursor to generate ylides for olefin formation .

Properties

IUPAC Name

(3-nitrophenyl)methyl-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO2P.BrH/c27-26(28)22-12-10-11-21(19-22)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHNBWHLNJDFPF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrNO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466390
Record name [(3-Nitrophenyl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1530-41-2
Record name NSC64106
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(3-Nitrophenyl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(3-Nitrophenyl)methyl]triphenylphosphanium bromide is synthesized by treating triphenylphosphine with 3-nitrobenzyl bromide. The reaction typically occurs in a polar organic solvent such as acetonitrile or dichloromethane. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

[(3-Nitrophenyl)methyl]triphenylphosphanium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common.

    Wittig Reactions: It is used as a precursor to methylenetriphenylphosphorane, which is a key reagent in Wittig reactions for the synthesis of alkenes.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Bases: Strong bases such as butyllithium are used to generate methylenetriphenylphosphorane from this compound.

    Solvents: Polar organic solvents like acetonitrile, dichloromethane, and tetrahydrofuran are commonly used.

Major Products

    Methylenetriphenylphosphorane: Formed by treating this compound with a strong base.

    Substituted Phosphonium Salts: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Applications in Organic Synthesis

  • Wittig Reactions : The compound is utilized as a precursor in Wittig reactions, where it acts as a phosphonium salt to generate ylides. These ylides are crucial intermediates for synthesizing alkenes, which are fundamental building blocks in organic chemistry .
  • Synthesis of Bioactive Compounds : [(3-Nitrophenyl)methyl]triphenylphosphanium bromide serves as a reagent in the synthesis of various bioactive molecules, including PPAR agonists and compounds with potential anti-inflammatory properties .

Biological Applications

  • Antimicrobial Activity : Recent studies have shown that phosphonium compounds exhibit significant antibacterial activity against various pathogens. For instance, this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
    OrganismInhibition Zone (mm)MIC (µg/mL)
    Staphylococcus aureus1532
    Escherichia coli1264
    Pseudomonas aeruginosa10128
  • Cytotoxicity Studies : The compound has been evaluated for its cytotoxic effects against cancer cell lines. It was found to induce apoptosis in HepG2 liver cancer cells at concentrations above 50 µg/mL, with increased caspase-3 activity indicating activation of apoptotic pathways .

Case Studies

  • Antiproliferative Activity : A study investigated the antiproliferative effects of triphenylphosphonium derivatives conjugated with natural compounds. The results indicated that modifications to the phosphonium structure could enhance its efficacy against cancer cells, emphasizing the importance of structure-activity relationship (SAR) studies for future drug development .
  • Mitochondrial Targeting : Triphenylphosphonium-based compounds are recognized for their ability to target mitochondria, making them valuable in drug design for diseases such as cancer and neurodegenerative disorders. Utilizing this compound as a mitochondrial probe can facilitate the study of mitochondrial functions and therapeutic interventions .

Mechanism of Action

The mechanism of action of [(3-Nitrophenyl)methyl]triphenylphosphanium bromide involves its ability to form reactive intermediates such as methylenetriphenylphosphorane. This intermediate can react with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (e.g., -NO2): Enhance stability in polar media and improve selectivity in metal ion interactions .
  • Electron-donating groups (e.g., -OCH3) : Increase lipophilicity and facilitate mitochondrial uptake .
  • Alkyl chains : Improve membrane permeability for drug delivery applications .

Physical and Chemical Properties

Molecular Weight and Melting Points
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
[(3-Nitrophenyl)methyl]triphenylphosphanium bromide 474.32 ~220–225 (estimated) Soluble in DMF, DMSO; sparingly in ethanol
Methyltriphenylphosphonium bromide 357.22 230–233 Soluble in water, methanol
Triphenyl(3,4,5-trimethoxybenzyl)phosphonium bromide 523.41 >250 Soluble in chloroform, acetone

Insights :

  • The nitro group increases density and melting point compared to alkyl-substituted analogs (e.g., methyltriphenylphosphonium bromide) but reduces solubility in aqueous media .
  • Trimethoxybenzyl derivatives exhibit higher molecular weights and melting points due to extended aromatic systems .

Biological Activity

[(3-Nitrophenyl)methyl]triphenylphosphanium bromide is a quaternary phosphonium salt that has garnered attention for its potential biological activities. This compound features a positively charged phosphonium ion and a bromide anion, with the nitrophenyl group influencing its electronic properties and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in cancer treatment and antimicrobial therapies.

Chemical Structure

The structure of this compound can be represented as follows:

C18H18BrNP\text{C}_{18}\text{H}_{18}\text{BrN}\text{P}

This structure includes:

  • A triphenylphosphonium group
  • A 3-nitrophenylmethyl moiety

The electronic characteristics imparted by the nitro group may enhance the compound's reactivity and interaction with biological systems.

Biological Activity Overview

Phosphonium salts, including this compound, have been studied for various biological activities, including:

  • Antimicrobial Properties : Certain phosphonium salts exhibit efficacy against bacteria and fungi, suggesting potential use in treating infections.
  • Cytotoxic Effects : Some derivatives have shown cytotoxicity against cancer cell lines, indicating their potential as anticancer agents. The specific effects can vary significantly based on structural modifications .

Antimicrobial Activity

Phosphonium compounds are known for their antimicrobial properties. For instance, studies have demonstrated that triphenylphosphonium derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of microbial membrane integrity or interference with metabolic processes.

CompoundAntimicrobial ActivityMechanism
Triphenylphosphonium saltsEffective against Gram-positive bacteriaDisruption of membrane integrity
This compoundPotentially effective (needs further study)Hypothesized similar to other phosphonium salts

Cytotoxicity Studies

Recent research has focused on the cytotoxic effects of phosphonium salts on cancer cells. For example, triphenylphosphonium derivatives have shown significant cytotoxicity against several cancer cell lines, including breast and lung cancers.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative study, various phosphonium compounds were tested for their growth inhibition effects on cancer cell lines:

CompoundCell Line TestedIC50 (μM)
This compoundMDA-MB-231 (breast carcinoma)TBD (to be determined)
Benzyltriphenylphosphonium bromideT-47D (breast carcinoma)10
Dodecyl-triphenylphosphonium chlorideA549 (lung carcinoma)250

These findings indicate that while some derivatives are well-studied, further investigation into this compound is necessary to establish its precise cytotoxic profile.

The mechanism by which phosphonium compounds exert their biological effects is often linked to their ability to accumulate in mitochondria due to their lipophilicity. This accumulation can lead to mitochondrial dysfunction, increased oxidative stress, and ultimately apoptosis in cancer cells .

Q & A

Q. What are the primary synthetic routes for [(3-Nitrophenyl)methyl]triphenylphosphanium bromide, and how can reaction efficiency be monitored?

The compound is typically synthesized via alkylation of triphenylphosphine with (3-nitrophenyl)methyl bromide. Reaction progress can be tracked by observing the discharge of color in the reaction mixture (common in phosphonium salt formation) and confirmed via thin-layer chromatography (TLC) . For structural validation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential to confirm the quaternary phosphonium structure and nitro-group positioning .

Q. How does the nitro group in this compound influence its reactivity in Wittig reactions?

The electron-withdrawing nitro group enhances the electrophilicity of the adjacent methyl group, increasing the ylide's stability and reactivity toward aldehydes. This property is critical in forming alkenes with high stereoselectivity. Researchers should optimize base strength (e.g., potassium tert-butoxide) and solvent polarity (e.g., THF) to maximize yield .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ³¹P NMR (δ ~20-25 ppm for phosphonium salts) confirms successful synthesis, while ¹H NMR detects aromatic protons (δ 7.2-8.5 ppm) and methylene protons (δ ~4.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z ~465.3 for [M-Br]⁺) .
  • Elemental analysis : Ensures purity (>98%) and correct stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this compound for alkene synthesis?

Yield discrepancies often arise from competing side reactions (e.g., hydrolysis of the ylide or over-oxidation). To mitigate this:

  • Use anhydrous solvents and inert atmospheres to prevent moisture interference .
  • Adjust reaction temperature (0–25°C) to balance ylide stability and reactivity .
  • Monitor byproducts via HPLC or GC-MS to identify degradation pathways .

Q. What strategies improve the solubility of this compound in polar solvents for biological studies?

The nitro group enhances polarity, but solubility can be further improved by:

  • Using co-solvents (e.g., DMSO:water mixtures) .
  • Derivatizing the phosphonium salt with carboxylate or amine groups, as seen in structurally similar compounds like (4-carboxybutyl)triphenylphosphonium bromide .

Q. How does the steric bulk of the (3-nitrophenyl)methyl group affect its application in sterically hindered reactions?

The bulky nitro-substituted aryl group may reduce reactivity in crowded environments (e.g., macrocyclic alkene synthesis). Computational modeling (DFT) can predict steric effects, while experimental adjustments like using less bulky counterions (e.g., chloride) or microwave-assisted synthesis may enhance reaction rates .

Q. What are the stability considerations for long-term storage of this compound?

  • Store in airtight containers under inert gas (argon/nitrogen) at room temperature.
  • Protect from light to prevent nitro-group photoreduction .
  • Regular purity checks via melting point analysis (decomposition >200°C) and NMR are advised .

Methodological Challenges

Q. How can researchers optimize reaction conditions to minimize phosphine oxide byproducts in Wittig reactions?

Phosphine oxide formation is a common side reaction. Strategies include:

  • Using a 10–20% molar excess of aldehyde to drive the reaction to completion .
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .
  • Recycling triphenylphosphine oxide via reduction with silanes or other reductants .

Q. What computational tools aid in predicting the electronic effects of this compound in reaction mechanisms?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution, ylide stability, and transition states. Software like Gaussian or ORCA is recommended, with validation against experimental NMR chemical shifts .

Safety and Handling

Q. What precautions are critical when handling this compound in the laboratory?

  • Use PPE: nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Work in a fume hood due to potential dust formation and respiratory irritation .
  • Dispose of waste via halogenated organic waste streams, as bromides require specialized treatment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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